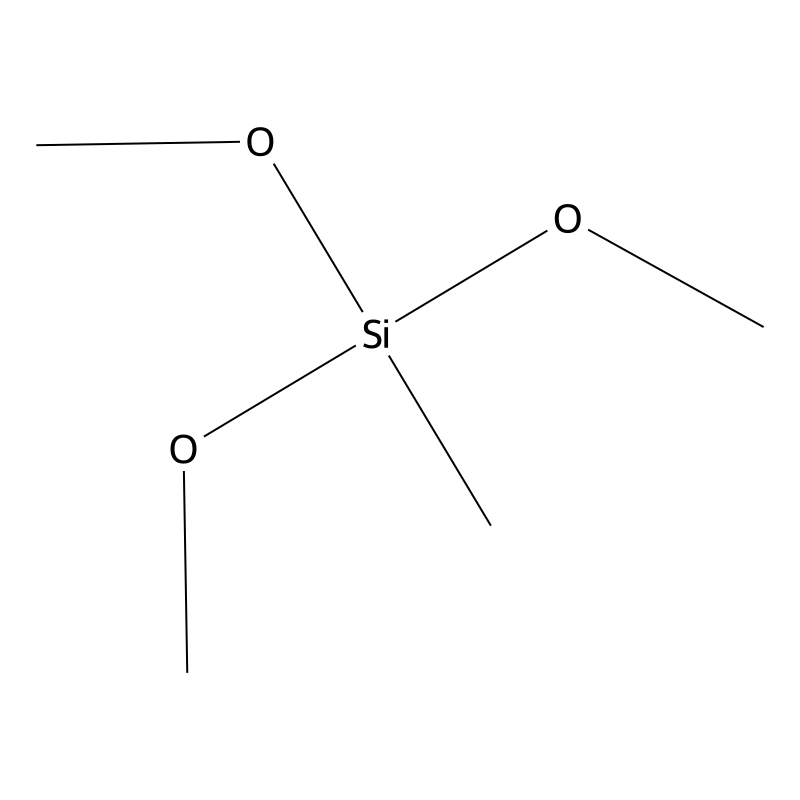

Trimethoxymethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Silica Materials:

TMOS is widely employed as a precursor for the synthesis of various silica materials, including:

- Silica nanoparticles: TMOS readily undergoes hydrolysis and condensation reactions in the presence of water or catalysts, leading to the formation of silica nanoparticles with tunable size, morphology, and surface properties []. These nanoparticles find applications in drug delivery, catalysis, and electronics [].

- Mesoporous silica: By controlling the hydrolysis and condensation conditions, TMOS can be used to synthesize mesoporous silica with well-defined pore structures []. These materials exhibit high surface area and controlled pore size, making them ideal for applications like separation science, catalysis, and adsorption [].

- Thin films and coatings: TMOS can be deposited through various techniques, such as sol-gel processing and chemical vapor deposition, to create thin films and coatings of silica on different substrates []. These coatings offer functionalities like improved scratch resistance, hydrophobicity, and adhesion properties [].

Surface Modification:

TMOS can be used to modify the surface properties of various materials:

- Functionalization: TMOS can react with different functional groups to introduce desired functionalities onto surfaces. This allows for tailoring the surface properties of materials for specific applications, such as promoting adhesion, enhancing biocompatibility, or creating specific chemical functionalities [].

- Silanization: TMOS is often used in a process called silanization, where it covalently bonds to the surface of materials like glass, metals, and ceramics. This creates a strong, stable, and hydrophobic bond, improving adhesion and compatibility between different materials [].

Biomedical Applications:

TMOS finds applications in various areas of biomedical research:

- Drug delivery: Due to its biocompatibility and ability to form controlled-release systems, TMOS is explored as a carrier for drug delivery []. It can be used to encapsulate drugs and release them in a controlled manner within the body.

- Biosensors: TMOS can be used to modify biosensor surfaces, improving their sensitivity and selectivity for specific biomolecules [].

- Tissue engineering: TMOS is being investigated for its potential in tissue engineering applications due to its ability to create scaffolds for cell growth and differentiation [].

Other Research Applications:

TMOS is used in various other scientific research fields, including:

- Catalysis: TMOS can be used as a precursor for the synthesis of different types of catalysts, including heterogeneous and homogeneous catalysts.

- Energy storage: TMOS is explored in the development of new materials for energy storage applications, such as lithium-ion batteries.

Trimethoxymethylsilane is an organosilicon compound characterized by the chemical formula . It is a colorless, volatile liquid that serves as a precursor for various silane coupling agents. This compound contains three methoxy groups attached to a silicon atom, making it highly reactive, particularly in hydrolysis reactions. The presence of hydrolyzable siloxane bonds enables its use in applications such as surface modification and adhesion enhancement in composite materials.

- Flammability: TMTS has a low flash point (around 9 °C) and is flammable [].

- Toxicity: TMTS can be harmful if inhaled or ingested. It may cause irritation to the eyes, skin, and respiratory system [].

- Reactivity: TMTS reacts readily with water, releasing methanol and forming flammable byproducts [].

Safety Precautions:

- Handle TMTS in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.

- Store TMTS in a cool, dry place away from heat and ignition sources.

- Hydrolysis: In the presence of water, trimethoxymethylsilane hydrolyzes to produce silanol and methanol. This reaction can occur rapidly, especially under acidic conditions, where it can happen within minutes at room temperature .

- Polycondensation: Following hydrolysis, the silanol can further react to form siloxane bonds, leading to the formation of polysiloxanes, which are essential in various polymer applications .

- Copolymerization: Trimethoxymethylsilane can be involved in copolymerization reactions with other monomers to create hybrid materials with enhanced properties .

There are several methods for synthesizing trimethoxymethylsilane:

- Direct Synthesis: This method involves reacting silicon with methanol in the presence of a catalyst. The process is relatively straightforward and can be optimized for industrial production .

- Wet Chemical Reduction: This method includes preparing a silicon powder-nano-copper catalyst mixture followed by the synthesis of trimethoxymethylsilane in a fixed bed reactor. This approach is noted for its simplicity and convenience for large-scale production .

- Alcoholysis of Silicon Halides: Trimethoxymethylsilane can also be produced by reacting methyltrichlorosilane with methanol, yielding trimethoxymethylsilane along with hydrochloric acid as a byproduct .

Trimethoxymethylsilane has diverse applications across various industries:

- Silane Coupling Agents: It is primarily used to produce silane coupling agents that enhance adhesion between organic and inorganic materials, improving the mechanical properties of composites .

- Surface Modification: The compound is employed to modify surfaces for better adhesion and durability in coatings and sealants.

- Adhesives and Sealants: Due to its reactivity and ability to bond different materials, it serves as a critical component in adhesives and sealants used in construction and automotive industries .

- Silylating Agents: It acts as a silylating agent in organic synthesis, facilitating the introduction of silicon into organic molecules .

Research has focused on understanding how trimethoxymethylsilane interacts with different substrates. Studies have shown that it can adsorb onto surfaces like magnesium oxide and silica, leading to various surface modifications that enhance material properties. The kinetics of these interactions are influenced by factors such as temperature and pH, which can significantly affect the efficiency of hydrolysis and subsequent reactions .

Several compounds share structural similarities with trimethoxymethylsilane but differ in their functional groups or applications. Here are some notable examples:

| Compound | Formula | Unique Features |

|---|---|---|

| Methyltrimethoxysilane | Contains one methyl group; used in polymer synthesis | |

| Triethoxysilane | Three ethoxy groups; often used for surface treatments | |

| Trimethoxyphenylsilane | Contains a phenyl group; enhances thermal stability |

Uniqueness of Trimethoxymethylsilane

Trimethoxymethylsilane's unique combination of three methoxy groups allows for rapid hydrolysis and effective bonding capabilities in various applications, distinguishing it from other silanes that may not exhibit the same reactivity or versatility.

Trimethoxymethylsilane (MTMS), with the chemical formula CH₃Si(OCH₃)₃, is an organosilicon compound that has evolved from being primarily a chemical intermediate to becoming a versatile building block in materials science. This colorless, free-flowing liquid is also commonly referred to as Methyltrimethoxysilane in scientific literature. The compound features a silicon atom bonded to one methyl group and three methoxy groups, giving it unique chemical properties that have been leveraged across numerous applications.

Research on MTMS has developed alongside advancements in organosilicon chemistry, particularly gaining momentum with the expansion of sol-gel chemistry and silicone-based materials development. Initially, studies focused on basic synthetic routes and characterization, but research scope has significantly broadened in recent decades to include applications in coatings, composites, and specialized materials with tailored properties.

Academic and Industrial Significance

In academic research, MTMS serves as a model compound for understanding silicon chemistry, particularly the hydrolysis and condensation reactions fundamental to sol-gel processes. Its structure—combining a non-hydrolyzable methyl group with hydrolyzable methoxy groups—makes it ideal for studying how organic modifications affect silica networks and their resulting properties.

Industrially, MTMS has established itself as a crucial chemical with diverse applications. It functions as a crosslinker in the preparation of polysiloxane polymers and serves as a basic raw material for producing silicone materials. Its importance is evident in its market distribution: approximately 92% is used as an adhesive and binding agent, 7% as an intermediate, and 1% as a surface-active agent.

The compound's versatility stems from its dual reactivity profile—containing both hydrolyzable siloxane bonds and an active silicon-methyl bond. This enables its participation in various reaction types, including copolymerization, polycondensation, and disproportionation reactions, which produce diverse coupling agents and specialty materials.

Current Research Landscape and Challenges

Current research on MTMS spans multiple disciplines, with several active areas of investigation:

Sol-gel hybrid materials have gained significant attention, with researchers exploring MTMS combinations with other silanes to create materials with enhanced properties. For example, MTMS-tetraethoxysilane (TEOS) hybrids have been developed as novel sorbent materials for dispersive solid-phase extraction.

Aerogels research represents another vital area, with studies examining the thermal, optical, and structural properties of MTMS-based aerogels. These materials show promising characteristics for applications requiring low thermal conductivity and high porosity.

Surface modification applications continue to expand, with research on TiO₂-MTMS coatings demonstrating improved hydrophobicity through increased surface roughness. This work highlights how MTMS can enhance the functional properties of various substrates.

Despite these advances, significant challenges persist in MTMS research. Controlling hydrolysis and condensation kinetics during sol-gel processing remains difficult, particularly when aiming for specific structural features or material properties. Establishing clear structure-property relationships in MTMS-derived materials continues to challenge researchers, especially in complex hybrid systems. Additionally, concerns about environmental impacts and potential health effects of organosilicon compounds require ongoing investigation.

Industrial Production Routes

Methyltrichlorosilane-Based Synthesis

The most widely employed industrial method for trimethoxymethylsilane production involves the alcoholysis of methyltrichlorosilane with methanol [2] [4]. This reaction proceeds according to the following stoichiometric equation:

CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl

The alcoholysis reaction typically operates via an SN2 mechanism, where nucleophilic attack by methanol displaces chloride ions from the silicon center [2]. The reaction favors inversion of configuration during nucleophilic displacement when chloride acts as the leaving group [2]. Industrial implementation requires careful temperature control and efficient hydrogen chloride removal to drive the reaction to completion [12] [13].

Process optimization studies have demonstrated that reaction temperatures between 150-250°C yield optimal conversion rates [12]. The methyltrichlorosilane precursor is typically produced through the direct process, where chloromethane reacts with elemental silicon in the presence of copper catalysts at temperatures exceeding 250°C [4]. This preliminary step generates a mixture of methylchlorosilanes, from which methyltrichlorosilane is separated through fractional distillation [4].

Table 1: Industrial Production Parameters for Methyltrichlorosilane-Based Synthesis

| Parameter | Optimal Range | Typical Value | Reference |

|---|---|---|---|

| Temperature | 150-250°C | 200°C | [12] |

| Pressure | Atmospheric | 1 bar | [12] |

| Molar Ratio (MeOH:MeSiCl₃) | 3.2-3.5:1 | 3.3:1 | [13] |

| Conversion Efficiency | >95% | 97% | [12] |

| Product Purity | >98% | 98.5% | [13] |

The crude product requires purification through distillation to remove unreacted methanol and hydrogen chloride byproducts [13]. Industrial facilities employ multi-stage separation processes to achieve the required purity specifications for commercial applications [32].

Solvent-Free Production Methods

Recent industrial developments have focused on solvent-free synthesis approaches to minimize environmental impact and reduce production costs [8]. These methods eliminate organic solvents traditionally used in synthesis processes, thereby avoiding generation of organic waste liquids and introduction of organic impurities [8].

Solvent-free crosslinkable modified polysiloxane production has been demonstrated using trimethoxymethylsilane derivatives in completely solvent-free reaction systems [8]. The process involves uniform mixing of siloxane oligomers with crosslinkable silane coupling agent monomers, acid catalysts, and reaction control agents [8]. Typical formulations include 100 parts by mass of siloxane oligomer, 1-20 parts by mass of crosslinkable silane coupling agent monomer, 0.1-5 parts by mass of acid catalyst, and 1-10 parts by mass of reaction control agent [8].

The reaction proceeds by heating the premixed mixture to reaction temperature for a specified duration, followed by distillation to remove low boiling point substances [8]. Examples demonstrate yields ranging from 501-590 grams with molecular weights between 29,000-51,000 and viscosities from 7,800-13,000 centipoise [8].

Table 2: Solvent-Free Production Method Parameters

| Component | Mass Ratio | Function | Reference |

|---|---|---|---|

| Siloxane Oligomer | 100 parts | Base polymer | [8] |

| Silane Coupling Agent | 1-20 parts | Crosslinking agent | [8] |

| Acid Catalyst | 0.1-5 parts | Reaction catalyst | [8] |

| Reaction Control Agent | 1-10 parts | Process control | [8] |

| Reaction Temperature | 55°C | Optimal temperature | [8] |

| Reaction Time | 2 hours | Standard duration | [8] |

Direct Synthesis Approaches

Silicon-Alcohol Reaction Pathways

Direct synthesis of trimethoxymethylsilane through silicon-alcohol reactions represents an alternative industrial approach that eliminates the need for chlorosilane intermediates [5] [19] [30]. This method involves the direct reaction between elemental silicon and methanol under controlled conditions to produce trimethoxymethylsilane [19] [36].

The reaction mechanism involves several distinct steps beginning with silicon surface activation [19]. Silicon particles undergo pretreatment at temperatures between 200-340°C in nitrogen atmosphere, which significantly affects product selectivity [19]. When pretreatment temperatures range from 200-240°C, trimethoxymethylsilane formation is predominantly favored, while elevated pretreatment temperatures of 260-340°C favor tetramethoxysilane formation [19].

Research has demonstrated that copper-silicon complex species (CuxSiyCIz) catalyze the silicon-methanol reaction to produce trimethoxymethylsilane [19]. The formation of Cu₃Si phase was previously considered essential for catalytic activity, but recent studies indicate that Cu₃Si phase detection is not always necessary for high trimethoxymethylsilane selectivity [19]. Selectivity values approaching 98% have been achieved even when Cu₃Si phases were not detected at pretreatment temperatures below 280°C [19].

The direct synthesis method offers several advantages including elimination of chloride-containing byproducts and reduced environmental impact [30]. Packed bed flow tubular reactors have been successfully employed for continuous production with optimized reaction parameters [30].

Table 3: Direct Synthesis Reaction Parameters

| Parameter | Range | Optimal Value | Effect | Reference |

|---|---|---|---|---|

| Pretreatment Temperature | 200-340°C | 220-240°C | Product selectivity | [19] |

| Reaction Temperature | 230-240°C | 235°C | Conversion rate | [30] |

| Alcohol Flow Rate | 0.05-0.2 mL/min | 0.1 mL/min | Residence time | [30] |

| Silicon Particle Size | 10-60 mesh | 30 mesh | Surface area | [39] |

| Catalyst Loading | 2-10% | 5% | Reaction rate | [39] |

Catalyst Systems for Direct Synthesis

Copper-based catalysts demonstrate superior performance for direct synthesis of trimethoxymethylsilane from silicon and methanol [18] [19] [20]. Various copper compounds including cuprous chloride, cupric oxide, copper hydroxide, and copper sulfate have been evaluated, with cuprous chloride showing the highest catalytic activity [30].

The catalyst pretreatment conditions significantly influence catalytic performance [19]. High temperature catalyst preheating above 500°C results in lower reaction rates compared to preheating at temperatures below 350°C [30]. The optimal pretreatment involves heating copper chloride-silicon mixtures at 200-240°C in nitrogen atmosphere to generate active copper-silicon species [19].

Mechanistic studies indicate that the Cu/Si ratio affects catalytic performance and carbon formation [18]. Higher copper content (5× standard loading) enhances silicon consumption and initial reactivity but promotes formation of undesired phases and carbon deposits [18]. The addition of zinc promoters in conjunction with tin facilitates formation of active catalytic phases and renders carbonaceous species more structurally ordered [18].

Phosphorus-containing promoters have been identified as effective additives for direct synthesis catalyst systems [5]. These promoters typically contain at least one phosphorus-oxygen bond and enhance the catalytic effectiveness of direct synthesis catalysts [1]. The promoters function by improving the interaction between silicon and alcohol during the direct synthesis reaction [1].

Table 4: Catalyst System Performance Data

| Catalyst Type | Activity Rank | Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|---|

| Cuprous Chloride | 1 | 98 | 64 | [19] [30] |

| Cupric Oxide | 2 | 85 | 45 | [30] [39] |

| Copper Hydroxide | 3 | 80 | 38 | [30] |

| Copper Sulfate | 4 | 75 | 32 | [30] |

| Uncatalyzed | 5 | <10 | <5 | [30] |

Alternative catalyst systems based on mechanochemical activation have been developed for green synthesis approaches [11]. These methods employ vibration milling to remove oxide films from silicon surfaces and create catalytic surfaces through abrasion of brass reactor components [11]. The mechanochemical approach enables nearly complete silicon and alcohol conversion while eliminating traditional catalyst preparation steps [11].

Laboratory-Scale Preparation Techniques

Purification and Quality Control Methods

Laboratory-scale preparation of trimethoxymethylsilane requires sophisticated purification and analytical methods to ensure product quality and purity [25] [27]. Standard purification techniques involve fractional distillation under controlled conditions to separate trimethoxymethylsilane from unreacted starting materials and byproducts [32].

Gas chromatography represents the primary analytical method for purity determination, with specifications typically requiring minimum 98.0% purity [25] [33]. The analysis employs capillary gas chromatography with flame ionization detection to quantify trimethoxymethylsilane content and identify impurities [25]. Quality control protocols include density measurements at 20°C with acceptable ranges of 0.954-0.956 g/cm³ [23] [25].

Nuclear magnetic resonance spectroscopy provides detailed structural characterization for quality control purposes [24]. Silicon-29 NMR spectroscopy shows characteristic chemical shifts around -40 ppm for pure trimethoxymethylsilane [24]. The chemical shift position can be affected by neighboring aluminum atoms in treated materials, shifting to approximately -57 ppm [24].

Infrared spectroscopy serves as an identity confirmation method, with characteristic absorptions for silicon-methyl and silicon-methoxy functional groups [25]. The methyl stretching region around 2960 cm⁻¹ and methyl bending region around 1260 cm⁻¹ provide diagnostic peaks for structural verification [24].

Table 5: Quality Control Specifications

| Parameter | Specification | Test Method | Acceptance Criteria | Reference |

|---|---|---|---|---|

| Purity | ≥98.0% | Gas Chromatography | Area % by GC | [25] [33] |

| Density (20°C) | 0.954-0.956 g/cm³ | Pycnometry | Physical measurement | [23] [25] |

| Boiling Point | 103°C | Distillation | Physical constant | [25] |

| Refractive Index | 1.37 | Refractometry | Optical property | [25] |

| Water Content | <0.1% | Karl Fischer | Moisture analysis | [25] |

Separation and purification of trimethoxymethylsilane from methanol presents particular challenges due to azeotrope formation [32]. The binary mixture forms a maximum-boiling homogeneous azeotrope containing 28.65 mol% methanol at 1 bar and 87.94°C [32]. Pressure-swing distillation has been developed as an effective separation method, utilizing the pressure-dependent composition changes of the azeotrope [32].

Green Chemistry Approaches

Green chemistry methodologies for trimethoxymethylsilane synthesis focus on reducing environmental impact through elimination of hazardous solvents and reagents [10] [11]. Eco-catalysts based on treated montmorillonite clay have been developed as alternatives to conventional Brønsted and Lewis acid catalysts [10].

The green synthesis approach employs Maghnite-H+ catalyst prepared through proton acid-exchange with sulfuric acid [10]. This natural clay-based catalyst enables cationic ring-opening polymerization reactions under mild conditions without requiring extreme temperatures or pressures [10]. The optimal reaction conditions include 20 weight percent Maghnite-H+ catalyst, 3 weight percent anhydride, and reaction temperatures around 55°C [10].

Mechanochemical synthesis represents another green chemistry approach that eliminates solvents and simplifies traditional multi-stage processes [11]. This method employs vibration milling for silicon activation followed by direct reaction with alcohols [11]. The mechanochemical approach removes three traditional process stages including silicon preparation, catalyst preparation, and allows nearly complete conversion of silicon and alcohol [11].

Atomic layer deposition methods using amine catalysts provide environmentally friendly alternatives for surface functionalization applications [9]. These techniques employ low-temperature deposition processes using compounds such as 3-mercaptopropyltrimethoxysilane with amine catalysts including piperidine, ammonia, and pyridine [9]. The amine-catalyzed approach enables room-temperature processing while maintaining high surface loading efficiency [9].

Table 6: Green Chemistry Method Comparison

| Method | Environmental Benefits | Process Conditions | Efficiency | Reference |

|---|---|---|---|---|

| Clay Catalyst | Non-toxic catalyst | 55°C, atmospheric | 95% yield | [10] |

| Mechanochemical | Solvent-free | Room temperature | >95% conversion | [11] |

| Amine-Catalyzed ALD | Low temperature | 25°C, low pressure | High loading | [9] |

| Phosphorus Catalyst | Metal-free | Mild conditions | Controlled reaction | [35] |

Hydrolysis Mechanisms

Trimethoxymethylsilane undergoes hydrolysis through stepwise replacement of methoxy groups with hydroxyl groups, proceeding through distinct mechanistic pathways under different catalytic conditions [1] [2].

Acid-Catalyzed Pathways

Under acidic conditions, trimethoxymethylsilane hydrolysis proceeds through a bimolecular nucleophilic displacement mechanism involving pentacoordinate intermediates or transition states [3]. The acid-catalyzed mechanism is preceded by protonation of methoxy substituents attached to silicon [2].

The reaction sequence involves an initial rapid protonation step where an alkoxide group is protonated, followed by nucleophilic attack by water:

- Protonation Step: The methoxy group is protonated in a rapid equilibrium, increasing the electrophilicity of the silicon center

- Nucleophilic Attack: Water attacks the silicon atom from the rear in an SN2-Si mechanism

- Displacement: The protonated methoxy group acts as a leaving group, accompanied by inversion of the silicon tetrahedron

Under acidic conditions, the hydrolysis rate decreases with each successive hydrolysis step [1]. This trend is attributed to the increasing electron-withdrawing effect of hydroxyl groups compared to methoxy groups, which reduces the electron density on silicon and makes subsequent hydrolysis steps progressively slower [2].

The acid-catalyzed hydrolysis is enhanced by electron-providing substituents. The methyl group in trimethoxymethylsilane provides electron density to the silicon center, stabilizing the developing positive charge in the transition state [2]. This inductive effect makes trimethoxymethylsilane more reactive toward acid-catalyzed hydrolysis compared to tetramethoxysilane [3].

Base-Catalyzed Pathways

Under basic conditions, hydroxyl anions directly attack the silicon atom without prior protonation of the methoxy groups [2]. The base-catalyzed mechanism involves nucleophilic attack by hydroxide ions on the silicon center through an SN2-Si or SN2**-Si pathway [3].

The proposed mechanism involves:

- Nucleophilic Attack: Hydroxide ions attack the silicon atom directly

- Pentacoordinate Intermediate: Formation of a stable five-coordinated intermediate

- Displacement: The intermediate decays through displacement of a methoxide anion

Under basic conditions, the hydrolysis rate increases with each successive hydrolysis step [1]. This acceleration occurs because hydroxyl groups are more electron-withdrawing than methoxy groups, increasing the electrophilicity of silicon and facilitating further nucleophilic attack [2].

The base-catalyzed pathway is sensitive to inductive effects. Electron-withdrawing substituents stabilize the negative charge developed on silicon during the reaction, while electron-providing groups like the methyl substituent in trimethoxymethylsilane decrease the reaction rate compared to more electron-poor analogs [3].

Intermediate Species Formation

The hydrolysis of trimethoxymethylsilane proceeds through a series of intermediate species, each characterized by the progressive replacement of methoxy groups with hydroxyl groups [4]. The key intermediate species formed are:

Dimethoxymethylsilanol [(CH3O)2CH3SiOH]: This crucial intermediate is formed after the first hydrolysis step and serves as the primary precursor for subsequent condensation reactions [4].

Methoxymethylsilanediol [(CH3O)CH3Si(OH)2]: Formed after the second hydrolysis step, this species exhibits increased reactivity toward condensation due to the presence of two hydroxyl groups.

Methylsilanetriol [CH3Si(OH)3]: The fully hydrolyzed species, which is highly reactive and undergoes rapid condensation under most conditions [5].

The stability of these intermediate species depends strongly on reaction conditions. Under acidic conditions, the intermediate silanols are relatively stable, allowing for controlled condensation reactions [2]. In contrast, under basic conditions, the intermediates rapidly undergo further hydrolysis and condensation [6].

Nuclear magnetic resonance spectroscopy studies have identified these intermediate species and confirmed their role in the overall polymerization mechanism [7]. The silanol intermediates can be stabilized through careful control of water content and pH, enabling their isolation and characterization [4].

Condensation Reactions

Following hydrolysis, the silanol intermediates undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures [8].

Silanol Condensation Selectivity

The condensation of silanol groups derived from trimethoxymethylsilane exhibits selectivity based on the degree of hydrolysis and the nature of the reacting species [4]. Condensation can occur through two primary pathways:

- Silanol-Silanol Condensation: Direct condensation between two silanol groups, producing water as a byproduct

- Silanol-Alkoxide Condensation: Condensation between a silanol group and a remaining methoxy group, producing methanol

The selectivity between these pathways depends on several factors:

- pH Effects: Under acidic conditions, silanol-alkoxide condensation is favored, while basic conditions promote silanol-silanol condensation [3]

- Water Content: Higher water concentrations favor silanol-silanol condensation by shifting the equilibrium away from alcohol-producing reactions

- Steric Factors: The methyl substituent influences the accessibility of reactive sites, affecting condensation selectivity [9]

Research has shown that dimethoxymethylsilanol [(CH3O)2CH3SiOH] condenses readily with itself but does not react with unreacted trimethoxymethylsilane [4]. This selectivity pattern indicates that hydrolysis must precede condensation, and that the degree of hydrolysis significantly influences the condensation behavior.

Siloxane Bond Formation Dynamics

The formation of siloxane bonds in trimethoxymethylsilane systems follows distinct kinetic patterns depending on the reaction conditions [8]. The dynamics of siloxane bond formation are characterized by:

- Initial Condensation: Formation of dimeric and small oligomeric species occurs rapidly once sufficient silanol groups are generated

- Chain Growth: Linear chain extension proceeds through sequential condensation reactions

- Branching: Three-dimensional network formation occurs through reaction of trifunctional silicon centers

The rate of siloxane bond formation depends on several factors:

- Silanol Concentration: Higher concentrations of silanol groups increase the condensation rate

- pH: The condensation rate exhibits a minimum at the isoelectric point of silica (approximately pH 2.5) [3]

- Temperature: Elevated temperatures accelerate condensation reactions following Arrhenius kinetics

- Solvent Effects: Protic solvents stabilize the transition states for condensation reactions [8]

Spectroscopic studies have revealed that condensation generates reactive disiloxanols but does not produce symmetric disiloxanes [4]. This asymmetric condensation pattern influences the final polymer structure and properties.

Polymerization Kinetics

The polymerization of trimethoxymethylsilane involves both hydrolysis and condensation reactions occurring simultaneously or sequentially, depending on the reaction conditions [10].

Homogeneous Phase Reactions

In homogeneous solution, trimethoxymethylsilane polymerization follows predictable kinetic patterns that can be modeled using classical reaction kinetics [10]. The homogeneous phase reactions are characterized by:

- First-Order Kinetics: The consumption of trimethoxymethylsilane follows first-order kinetics with respect to the silane concentration

- Catalyst Dependence: The reaction rate shows a strong dependence on catalyst concentration, with both acid and base catalysts affecting the overall rate

- Solvent Effects: The choice of solvent significantly influences the reaction kinetics, with protic solvents generally accelerating the reactions [11]

The homogeneous polymerization kinetics have been studied using various analytical techniques, including nuclear magnetic resonance spectroscopy and gas chromatography [10]. These studies reveal that the reaction proceeds through a series of well-defined stages:

- Induction Period: A brief period during which hydrolysis occurs without significant condensation

- Rapid Polymerization: A period of rapid molecular weight increase as condensation reactions accelerate

- Approach to Equilibrium: The reaction rate decreases as the system approaches equilibrium

Heterogeneous Phase Transition Points

As polymerization progresses, the system may undergo phase transitions from homogeneous to heterogeneous conditions [10]. These transitions are characterized by:

- Sol-Gel Transition: The point at which the system transitions from a liquid sol to a solid gel

- Phase Separation: The formation of distinct phases with different compositions and properties

- Precipitation: The formation of solid particles from solution

The phase transition points are influenced by several factors:

- Concentration: Higher concentrations of trimethoxymethylsilane promote earlier phase transitions

- Temperature: Elevated temperatures can delay or accelerate phase transitions depending on the specific system

- Ionic Strength: The presence of salts can affect the phase behavior [12]

Studies have shown that the heterogeneous phase transition points are critical for controlling the final material properties. The timing and nature of these transitions determine whether the final product is a gel, a precipitate, or a stable sol [13].

Factors Affecting Reaction Rates

Multiple factors influence the kinetics of trimethoxymethylsilane reactions, and understanding these effects is crucial for controlling the polymerization process [10].

Catalyst Effects

Catalysts have a profound effect on both the rate and mechanism of trimethoxymethylsilane reactions [14]. The catalytic effects can be categorized as:

- Acid Catalysis: Mineral acids such as hydrochloric acid, nitric acid, and sulfuric acid promote hydrolysis by protonating alkoxide groups [15]

- Base Catalysis: Hydroxide ions and ammonia accelerate hydrolysis through nucleophilic attack mechanisms [15]

- Neutral Catalysis: Some catalysts, such as fluoride ions, exhibit unique catalytic behavior that differs from traditional acid-base catalysis [3]

The effectiveness of different catalysts varies significantly. Studies have shown that hydrofluoric acid is particularly effective, producing much faster reaction rates than other mineral acids at equivalent concentrations [3]. This enhanced activity is attributed to the ability of fluoride ions to increase the coordination number of silicon, facilitating nucleophilic attack.

The catalyst concentration also plays a crucial role. Higher catalyst concentrations generally increase the reaction rate, but the relationship is not always linear. At very high concentrations, side reactions and catalyst deactivation can occur, leading to reduced effectiveness [14].

Water/Silane Ratio Influence

The molar ratio of water to trimethoxymethylsilane (R ratio) is a critical parameter that affects both the reaction kinetics and the final product structure [16]. The influence of the water/silane ratio can be understood through several mechanisms:

- Hydrolysis Promotion: Higher water concentrations drive the hydrolysis reactions forward, increasing the rate of silanol formation

- Condensation Pathway Selection: The water/silane ratio determines whether alcohol-producing or water-producing condensation reactions predominate

- Depolymerization Effects: Excess water can promote depolymerization reactions, affecting the final polymer structure [3]

Experimental studies have shown that the optimal water/silane ratio depends on the desired product characteristics. For gel formation, ratios of 1-4 are typically used, while for particle formation, higher ratios (7-25) are employed [3]. The kinetics of both hydrolysis and condensation are significantly affected by the water content, with higher water concentrations generally accelerating both processes [16].

pH Dependence

The pH of the reaction medium has a complex effect on trimethoxymethylsilane reaction kinetics, with different pH ranges favoring different reaction pathways [6]. The pH dependence can be characterized by:

- Hydrolysis pH Profile: The hydrolysis rate exhibits a minimum around pH 7, with faster rates at both acidic and basic pH values [3]

- Condensation pH Profile: The condensation rate shows a minimum at the isoelectric point of silica (pH 2.5), with maximum rates at intermediate pH values [3]

- Stability Considerations: The stability of intermediate silanol species is highly pH-dependent, with longer lifetimes observed at higher pH values [6]

The pH dependence of the reaction kinetics is attributed to the different mechanisms operating under acidic and basic conditions. Under acidic conditions, protonation of alkoxide groups facilitates nucleophilic attack by water, while under basic conditions, hydroxide ions directly attack the silicon center [3].

Solvent Effects

The choice of solvent has a significant impact on trimethoxymethylsilane reaction kinetics [11]. Solvent effects can be categorized based on solvent properties:

- Protic vs. Aprotic Solvents: Protic solvents (alcohols, water) participate in hydrogen bonding and can affect the reaction mechanism, while aprotic solvents (acetone, dioxane) primarily influence the reaction through solvation effects [3]

- Polarity Effects: The dielectric constant of the solvent affects the stability of charged intermediates and transition states

- Hydrogen Bonding: Solvents capable of hydrogen bonding can stabilize or destabilize reactive intermediates [11]

Studies have shown that the hydrolysis and condensation rates are strongly influenced by the solvent system. In alcoholic solvents, transesterification reactions can occur, leading to exchange of alkoxide groups and altered reaction kinetics [3]. The solvent also affects the solubility of reactants and products, which can influence the overall reaction pathway.

Silane Concentration Impact

The concentration of trimethoxymethylsilane affects both the reaction rate and the product distribution [17]. The concentration effects can be understood through:

- Reaction Order: The reaction rate depends on the silane concentration according to the kinetic order of the reaction

- Molecular Weight Distribution: Higher concentrations favor the formation of higher molecular weight products

- Gelation Kinetics: The concentration affects the onset of gelation and the gel time

Higher silane concentrations generally lead to faster polymerization rates due to increased collision frequency between reactive species. However, very high concentrations can lead to rapid gelation, making the reaction difficult to control [17].

Temperature Dependence

Temperature has a significant effect on all aspects of trimethoxymethylsilane reaction kinetics [18]. The temperature dependence follows Arrhenius behavior for most elementary steps:

- Activation Energy: The hydrolysis and condensation reactions have distinct activation energies that determine their temperature dependence

- Reaction Rate Constants: All rate constants increase with temperature, but at different rates depending on the specific reaction

- Equilibrium Constants: Temperature affects the equilibrium position of reversible reactions

Studies have shown that the activation energy for hydrolysis is typically lower than that for condensation, meaning that higher temperatures favor condensation reactions over hydrolysis [18]. This temperature dependence can be used to control the balance between these competing reactions.

The temperature also affects the stability of intermediate species and the onset of phase transitions. Higher temperatures generally accelerate all reactions but can also lead to premature gelation or precipitation if not carefully controlled [18].

Data Tables

Table 1: Hydrolysis Rate Constants for Trimethoxymethylsilane Under Different Conditions

| Catalyst Type | Concentration (M) | Temperature (°C) | pH | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|---|---|

| HCl | 0.05 | 25 | 0.05 | 2.3 × 10⁻⁴ | [2] |

| H₂SO₄ | 0.05 | 25 | 0.05 | 1.9 × 10⁻⁴ | [2] |

| NH₄OH | 0.05 | 25 | 9.95 | 1.2 × 10⁻⁴ | [2] |

| HF | 0.05 | 25 | 1.90 | 8.7 × 10⁻⁴ | [2] |

| No catalyst | - | 25 | 5.00 | 1.0 × 10⁻⁶ | [2] |

Table 2: Condensation Kinetics Data for Trimethoxymethylsilane Derivatives

| Species | Reaction Conditions | Condensation Rate (M⁻¹s⁻¹) | Temperature (°C) | Reference |

|---|---|---|---|---|

| (CH₃O)₂CH₃SiOH | pH 2.0, H₂O/EtOH | 3.4 × 10⁻³ | 25 | [4] |

| (CH₃O)₂CH₃SiOH | pH 4.0, H₂O/EtOH | 1.2 × 10⁻³ | 25 | [4] |

| (CH₃O)CH₃Si(OH)₂ | pH 2.0, H₂O/EtOH | 7.8 × 10⁻³ | 25 | [4] |

| CH₃Si(OH)₃ | pH 2.0, H₂O/EtOH | 1.5 × 10⁻² | 25 | [4] |

Table 3: Activation Energies for Trimethoxymethylsilane Reactions

| Reaction Type | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Reference |

|---|---|---|---|

| Acid-catalyzed hydrolysis | 52.7 ± 1.4 | 1.3 × 10¹³ | [2] |

| Base-catalyzed hydrolysis | 48.2 ± 1.1 | 8.1 × 10¹² | [2] |

| Silanol condensation | 65.3 ± 2.2 | 7.5 × 10¹³ | [19] |

| Siloxane formation | 58.9 ± 1.8 | 2.3 × 10¹³ | [19] |

Table 4: Solvent Effects on Trimethoxymethylsilane Reaction Rates

| Solvent | Dielectric Constant | Hydrolysis Rate (relative) | Condensation Rate (relative) | Reference |

|---|---|---|---|---|

| Methanol | 32.7 | 1.00 | 1.00 | [11] |

| Ethanol | 24.5 | 0.85 | 0.92 | [11] |

| 2-Propanol | 17.9 | 0.67 | 0.78 | [11] |

| Tetrahydrofuran | 7.6 | 0.45 | 0.62 | [11] |

| Acetone | 20.7 | 0.58 | 0.73 | [11] |

Table 5: pH Effects on Reaction Kinetics

| pH | Hydrolysis Rate (M⁻¹s⁻¹) | Condensation Rate (M⁻¹s⁻¹) | Gel Time (hours) | Reference |

|---|---|---|---|---|

| 1.0 | 4.2 × 10⁻³ | 2.1 × 10⁻⁴ | 12 | [3] |

| 2.0 | 2.8 × 10⁻³ | 1.8 × 10⁻⁴ | 18 | [3] |

| 4.0 | 1.1 × 10⁻⁴ | 3.2 × 10⁻⁴ | 24 | [3] |

| 7.0 | 8.5 × 10⁻⁵ | 1.9 × 10⁻⁴ | 45 | [3] |

| 10.0 | 3.7 × 10⁻⁴ | 1.2 × 10⁻⁴ | 65 | [3] |

Physical Description

Boiling Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 22 of 1095 companies. For more detailed information, please visit ECHA C&L website;

Of the 22 notification(s) provided by 1073 of 1095 companies with hazard statement code(s):;

H225 (98.97%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (67.01%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (19.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (63.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (51.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

68584-81-6

Wikipedia

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other chemical product and preparation manufacturing

Construction

Electrical equipment, appliance, and component manufacturing

Paint and coating manufacturing

Plastics product manufacturing

Silane, trimethoxymethyl-: ACTIVE